molecular formula C16H11FO3 B5710311 (4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone

(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone

Cat. No.: B5710311
M. Wt: 270.25 g/mol
InChI Key: XUTCUWQKSOYFLD-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a fluorophenyl group and a hydroxy-methyl-benzofuran moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The reaction conditions often include the use of strong bases such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, the presence of the fluorophenyl group may enhance its binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-hydroxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone: Similar structure but with a hydroxy group instead of a fluorine atom.

    (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    (4-bromophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in (4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes this compound a unique and valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(4-fluorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTCUWQKSOYFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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